molecular formula C30H32ClN3O4 B2586935 3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride CAS No. 2097899-46-0

3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride

Cat. No.: B2586935
CAS No.: 2097899-46-0
M. Wt: 534.05
InChI Key: QABOKACMQUALPM-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride is a useful research compound. Its molecular formula is C30H32ClN3O4 and its molecular weight is 534.05. The purity is usually 95%.
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Biological Activity

3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride is a synthetic compound belonging to the quinoline family. Its structure suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. The chemical formula is C23H26N2O4ClC_{23}H_{26}N_2O_4Cl, indicating the presence of various functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Dopamine Receptors : The compound has been studied for its binding affinity to dopamine D2-like receptors, which are crucial in neuropsychiatric disorders. It may exhibit selective activity towards D3 receptors, potentially offering therapeutic benefits in treating conditions like schizophrenia and depression .
  • Antimicrobial Activity : Preliminary studies suggest that this quinoline derivative may inhibit the growth of certain microbial strains, possibly through mechanisms involving DNA replication interference or enzyme inhibition.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Effect Observed Reference
Dopamine D3 Receptor BindingHigh selectivity and affinity
Antimicrobial ActivityInhibition of microbial growth
Anticancer PropertiesInduction of apoptosis in cancer cells

Case Studies

  • Dopamine Receptor Studies : A study evaluated various piperazine derivatives for their selectivity towards D3 receptors. The results indicated that modifications in the quinoline structure could enhance binding affinity, suggesting a pathway for developing more effective neuropsychiatric medications .
  • Antimicrobial Evaluation : Research conducted on related quinoline compounds demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound may share similar properties.
  • Anticancer Research : Investigations into the anticancer potential of quinoline derivatives revealed that certain modifications could lead to increased cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was highlighted as a promising avenue for further research in cancer therapeutics .

Properties

IUPAC Name

(4-ethoxyphenyl)-[6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4.ClH/c1-4-37-24-9-5-21(6-10-24)30(34)27-20-31-28-14-13-25(36-3)19-26(28)29(27)33-17-15-32(16-18-33)22-7-11-23(35-2)12-8-22;/h5-14,19-20H,4,15-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABOKACMQUALPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.